molecular formula C13H17ClF2N2O2 B2702694 Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride CAS No. 1951441-61-4

Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride

Cat. No.: B2702694
CAS No.: 1951441-61-4
M. Wt: 306.74
InChI Key: FYMBLLCJUPDXCF-UHFFFAOYSA-N
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Description

Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride: is a chemical compound with the molecular formula C13H17ClF2N2O2. It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of difluorinated piperidine and carbamate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorinated piperidine ring and carbamate group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

  • Benzyl (5-fluoropiperidin-3-yl)carbamate hydrochloride
  • Benzyl (5,5-dichloropiperidin-3-yl)carbamate hydrochloride
  • Benzyl (5,5-dimethylpiperidin-3-yl)carbamate hydrochloride

Uniqueness: Benzyl (5,5-difluoropiperidin-3-yl)carbamate hydrochloride is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical reactivity and biological activity. This difluorination can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets compared to its non-fluorinated or mono-fluorinated analogs .

Properties

IUPAC Name

benzyl N-(5,5-difluoropiperidin-3-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2.ClH/c14-13(15)6-11(7-16-9-13)17-12(18)19-8-10-4-2-1-3-5-10;/h1-5,11,16H,6-9H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMBLLCJUPDXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1(F)F)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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